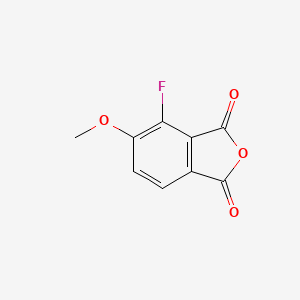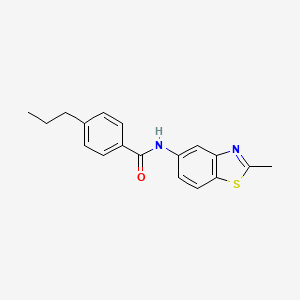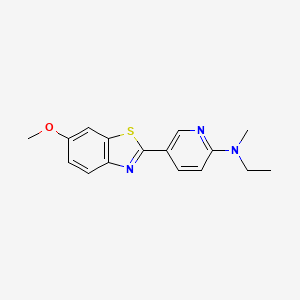
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of phthalic anhydrides It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the phthalic anhydride structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine and methoxy substituents onto the phthalic anhydride core. One common method includes the reaction of 3-fluoro-4-methoxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride to facilitate the formation of the anhydride ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The anhydride ring can be hydrolyzed to form the corresponding phthalic acid derivative.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro compounds under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Hydrolysis: Water or aqueous bases/acids.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Substitution Products: Depending on the substituent introduced.
Phthalic Acid Derivatives: From hydrolysis.
Esters: From esterification reactions.
Scientific Research Applications
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione involves its reactivity as an anhydride. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The methoxy group can also participate in electronic interactions, further affecting the compound’s behavior in reactions.
Comparison with Similar Compounds
Phthalic Anhydride: The parent compound without the fluorine and methoxy substituents.
3-Fluorophthalic Anhydride: Contains only the fluorine substituent.
4-Methoxyphthalic Anhydride: Contains only the methoxy substituent.
Comparison: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can enhance the compound’s reactivity and stability, while the methoxy group can influence its solubility and electronic properties. This combination makes this compound a versatile compound with distinct advantages in various applications.
Properties
Molecular Formula |
C9H5FO4 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5FO4/c1-13-5-3-2-4-6(7(5)10)9(12)14-8(4)11/h2-3H,1H3 |
InChI Key |
OCAJCNGEKLAQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)OC2=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-Dimethylphenyl)aminocarbonylmethyl]-4-piperidone](/img/structure/B8312301.png)




![4-chloro-7-cyclobutyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312345.png)







